molecular formula C26H34N4O2 B3854459 N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide

N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide

Cat. No.: B3854459
M. Wt: 434.6 g/mol
InChI Key: YTJRJFIBYIDTQK-MKYUKRCKSA-N
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Description

N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide: is an organic compound characterized by its unique structure, which includes two imine groups and a decanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide typically involves the condensation reaction between 4-methylbenzaldehyde and decanediamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the imine bonds. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug design, particularly in the development of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of polymers and materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]decanediamide
  • N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]decanediamide

Uniqueness

N,N’-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall stability.

Properties

IUPAC Name

N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-21-11-15-23(16-12-21)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-24-17-13-22(2)14-18-24/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19+,28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJRJFIBYIDTQK-MKYUKRCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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